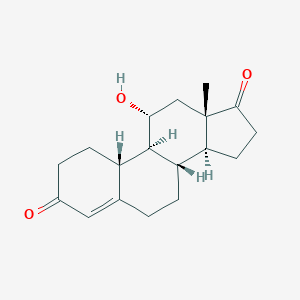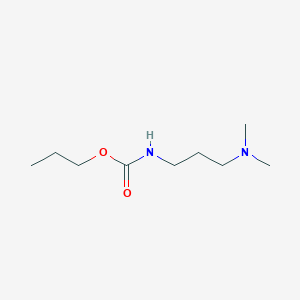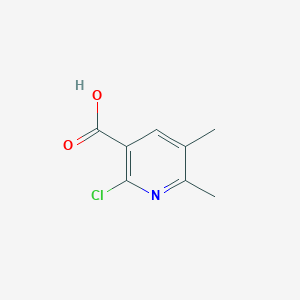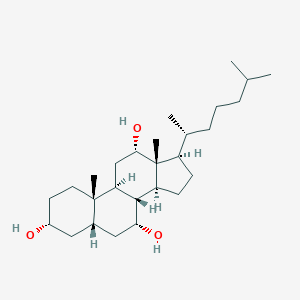
5β-胆甾烷-3α,7α,12α-三醇
描述
Synthesis Analysis
The synthesis of 5β-Cholestane-3α,7α,12α-triol and its derivatives has been explored in several studies. Dayal et al. (1976) describe the synthesis of 5β-cholestane-3α, 7α, 12α, 25-tetrol and 5β-cholestane-3α, 7α, 12α, 24ξ, 25-pentol, providing higher yields than previous methods (Dayal et al., 1976). Cohen et al. (1975) synthesized 5β-Cholestane-3α, 7α, 25-triol from 3α, 7α-dihydroxy-5β-cholanoic acid (chenodeoxycholic acid) (Cohen et al., 1975).
Molecular Structure Analysis
The molecular structure of 5β-Cholestane-3α,7α,12α-triol has been confirmed using various analytical techniques like gas-liquid chromatography, infrared, proton magnetic resonance, and mass spectrometry, as detailed in the studies by Dayal et al. (1976) and Cohen et al. (1975) (Dayal et al., 1976) (Cohen et al., 1975).
Chemical Reactions and Properties
Kuramoto et al. (1978) studied the chemical synthesis of 5β-cholestane-3α, 7α, 24, 25-tetrol and its metabolism in the perfused rabbit liver, revealing insights into its chemical reactions and metabolic pathways (Kuramoto et al., 1978).
Physical Properties Analysis
The physical properties of 5β-Cholestane-3α,7α,12α-triol, such as melting point, solubility, and molecular rotation, can be inferred from the analytical methods used in its structural characterization, as seen in the studies by Dayal et al. (1976) and Cohen et al. (1975) (Dayal et al., 1976) (Cohen et al., 1975).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with other biochemical compounds, are highlighted in the metabolism studies by Kuramoto et al. (1978), where the metabolic pathways and reactions of 5β-cholestane-3α, 7α, 24, 25-tetrol in the liver are analyzed (Kuramoto et al., 1978).
科学研究应用
合成和代谢用途:它被用作胆固醇形成胆汁酸的中间体。由于其代谢特性,这种合成在制药和化妆品中具有潜在应用 (Cohen 等人,1975)。
在植物代谢中的作用:5β-[11,12-3H]胆甾烷-3α,7α-二醇,一种相关化合物,可用作研究植物中胆甾烷代谢的合成和代谢工具 (Okuda 和 Atsuta,1978)。
结合和表型表现:胆固醇和 5β-胆甾烷-3α,7α,12α-三醇与 CYP27A1 的不同结合可能解释了脑腱黄瘤病中不同的表型表现,这是一种以组织中胆固醇异常储存为特征的罕见疾病 (Mast 等人,2006)。
胆酸生物合成:该化合物参与胆酸生物合成,作为中间体。脑腱黄瘤病 (CTX) 患者中其水平降低表明这些个体胆酸生物合成存在缺陷 (Salen 等人,1979)。
酶活性:CYP3A4 被确认为负责人体肝微粒体中 5β-胆甾烷-3α,7α,12α-三醇的 25-羟化的主要酶,这一过程在代谢和药物应用中至关重要 (Furster 和 Wikvall,1999)。
生化研究和应用:各种研究集中于合成该化合物和相关类似物,用于生化研究和潜在的药物应用。这些研究提供了对脑腱黄瘤病患者胆酸生物前体的合成和五羟基胆汁醇的绝对构型的见解 (Dayal 等人,1978), (Dayal 等人,1976)。
作用机制
Target of Action
Trihydroxycoprostane primarily targets the process of lipid digestion and absorption . It is used to explore the role of bile acids in the emulsification and breakdown of dietary fats, which is a fundamental aspect of gastrointestinal physiology .
Mode of Action
It is known to be involved in the emulsification and breakdown of dietary fats . Emulsification is a process that breaks down large fat globules into smaller, uniformly distributed particles. This is crucial as it increases the surface area of the fat particles, making them more accessible to the enzymes that break them down for absorption.
Biochemical Pathways
Trihydroxycoprostane is part of the bile acid metabolic pathway. Bile acids are critical for the digestion and absorption of dietary fats in the small intestine. They act as biological detergents that emulsify dietary fats, facilitating their digestion by pancreatic lipases and their subsequent absorption by enterocytes .
Result of Action
The action of Trihydroxycoprostane results in the emulsification and breakdown of dietary fats, facilitating their digestion and absorption in the gastrointestinal tract . This is crucial for the body’s energy production and the absorption of fat-soluble vitamins.
未来方向
属性
IUPAC Name |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-25,28-30H,6-15H2,1-5H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVQQZVHIVNQFH-XJZYBRFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969998 | |
| Record name | Cholestane-3,7,12-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5beta-Cholestane-3alpha,7alpha,12alpha-triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
547-96-6 | |
| Record name | 5β-Cholestane-3α,7α,12α-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7,12-Trihydroxycoprostane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholestane-3,7,12-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5beta-Cholestane-3alpha,7alpha,12alpha-triol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5beta-Cholestane-3alpha,7alpha,12alpha-triol in bile acid biosynthesis?
A: 5beta-Cholestane-3alpha,7alpha,12alpha-triol is a key intermediate in the biosynthesis of cholic acid, a primary bile acid. It is formed from cholesterol through a series of enzymatic reactions in the liver. [, , ]
Q2: How is 5beta-Cholestane-3alpha,7alpha,12alpha-triol metabolized in the liver?
A2: 5beta-Cholestane-3alpha,7alpha,12alpha-triol can be metabolized via two pathways in the liver:
- Mitochondrial 27-hydroxylation pathway: The enzyme sterol 27-hydroxylase (CYP27A1) catalyzes the 27-hydroxylation of 5beta-Cholestane-3alpha,7alpha,12alpha-triol within the mitochondria. [, , , , ]
- Microsomal 25-hydroxylation pathway: In the endoplasmic reticulum, the enzyme CYP3A4 primarily catalyzes the 25-hydroxylation of 5beta-Cholestane-3alpha,7alpha,12alpha-triol. [, , ]
Q3: How does biliary obstruction affect the metabolism of 5beta-Cholestane-3alpha,7alpha,12alpha-triol?
A3: Biliary obstruction leads to specific changes in the activity of enzymes involved in 5beta-Cholestane-3alpha,7alpha,12alpha-triol metabolism:
- Microsomal 25- and 26-hydroxylation: These reactions are inhibited. []
- Mitochondrial 26-hydroxylation: This reaction is stimulated for substrates like cholesterol and 5-cholestene-3beta,7alpha-diol but inhibited for 5beta-Cholestane-3alpha,7alpha,12alpha-triol. []
Q4: What is the significance of 26-hydroxylation in 5beta-Cholestane-3alpha,7alpha,12alpha-triol metabolism?
A: 26-Hydroxylation is a crucial step in the biosynthesis of chenodeoxycholic acid, another primary bile acid. Research suggests that mitochondrial 26-hydroxylation of specific substrates, potentially favoring chenodeoxycholic acid precursors, might be more critical during biliary obstruction. []
Q5: Are there differences in how 5beta-Cholestane-3alpha,7alpha,12alpha-triol and cholesterol interact with CYP27A1?
A: Yes, studies suggest distinct binding modes for these two substrates within the active site of CYP27A1. While some amino acid residues interact with both, their spatial orientation differs. This difference is vital for understanding the varied clinical presentations of cerebrotendinous xanthomatosis (CTX), a disease linked to CYP27A1 deficiency. []
Q6: What is cerebrotendinous xanthomatosis (CTX)?
A: CTX is a rare, inherited disorder characterized by mutations in the CYP27A1 gene, leading to reduced chenodeoxycholic acid production and an accumulation of cholesterol and its metabolites, including 5beta-Cholestane-3alpha,7alpha,12alpha-triol, in various tissues. [, , ]
Q7: What is the impact of CYP27A1 deficiency on bile acid synthesis?
A: Individuals with CTX exhibit significantly reduced primary bile acid synthesis. This decrease is more pronounced for chenodeoxycholic acid than cholic acid. The deficiency in chenodeoxycholic acid production is attributed to reduced mitochondrial 26-hydroxylation activity. []
Q8: What are the key enzymes involved in the metabolism of 5beta-Cholestane-3alpha,7alpha,12alpha-triol?
A8: The main enzymes are:
- CYP27A1 (sterol 27-hydroxylase): A mitochondrial enzyme catalyzing the 27-hydroxylation of 5beta-Cholestane-3alpha,7alpha,12alpha-triol. [, , , , ]
- CYP3A4: A microsomal enzyme primarily responsible for the 25-hydroxylation of 5beta-Cholestane-3alpha,7alpha,12alpha-triol. [, , ]
- 5beta-Cholestane-3alpha,7alpha,12alpha-triol 24-hydroxylase: This enzyme catalyzes the 24-hydroxylation of 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol, playing a critical role in the 25-hydroxylation pathway of cholic acid biosynthesis. []
Q9: How are the activities of these enzymes affected by different physiological conditions?
A: * Cholesterol feeding: Increases the activities of enzymes involved in both the 25- and 27-hydroxylation pathways. []* Bile drainage: Specifically upregulates enzymes within the 25-hydroxylation pathway. []* Biliary obstruction: Inhibits microsomal 25- and 26-hydroxylation while stimulating mitochondrial 26-hydroxylation for some substrates but inhibiting it for 5beta-Cholestane-3alpha,7alpha,12alpha-triol. []
Q10: Where does 5beta-Cholestane-3alpha,7alpha,12alpha-triol metabolism occur within the liver?
A10: The two main pathways are localized in different cellular compartments:
- Mitochondria: The 27-hydroxylation pathway occurs here, catalyzed by CYP27A1. [, , , , ]
- Endoplasmic reticulum: The 25-hydroxylation pathway occurs here, primarily catalyzed by CYP3A4. [, , ]
Q11: What is the role of non-parenchymal liver cells in the metabolism of 5beta-Cholestane-3alpha,7alpha,12alpha-triol?
A: While non-parenchymal cells can convert 5beta-Cholestane-3alpha,7alpha,12alpha-triol to 5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol, the rate is significantly lower compared to hepatocytes. This suggests that non-parenchymal cells play a limited role in the overall metabolism of bile acid intermediates. []
Q12: What methods are used to study the metabolism and enzymatic reactions involving 5beta-Cholestane-3alpha,7alpha,12alpha-triol?
A12: Several techniques are employed:
- Mass spectrometry: This method helps identify and quantify 5beta-Cholestane-3alpha,7alpha,12alpha-triol and its metabolites in biological samples. [, ]
- Gas chromatography-mass spectrometry: Enables the separation and quantification of cholesterol, cholestanol, and various intermediates in bile acid biosynthesis, providing insights into metabolic changes in Cyp27(-/-) mice and CTX patients. []
- High-pressure liquid chromatography: Used to separate and analyze bile acid intermediates, aiding in the identification of products formed during the metabolism of 5beta-Cholestane-3alpha,7alpha,12alpha-triol. []
- Recombinant protein expression: Allows the production and purification of enzymes like CYP27A1, enabling detailed characterization of their catalytic properties and substrate specificity. []
- Site-directed mutagenesis: This technique helps investigate the importance of specific amino acid residues in the interaction between CYP27A1 and its substrates, including 5beta-Cholestane-3alpha,7alpha,12alpha-triol. []
- Spectroscopic techniques (UV-Vis, CO difference spectroscopy): Used to characterize cytochrome P450 enzymes and study their interactions with substrates and inhibitors. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





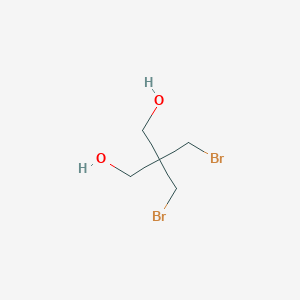

![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)


